



Application Notes and Protocols for the Conjugation of (1R)-Deruxtecan to Antibodies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1][2] This approach enhances the therapeutic window of potent chemotherapeutic agents by minimizing systemic exposure and associated toxicities.[3] Deruxtecan (DXd), a highly potent topoisomerase I inhibitor, has emerged as a key payload in the development of next-generation ADCs.[4][5] Prominent examples of Deruxtecan-based ADCs include Trastuzumab Deruxtecan (T-DXd) and Patritumab Deruxtecan.[6][7]

These ADCs are characterized by a high drug-to-antibody ratio (DAR), typically around 8, which is achieved through a cysteine-based conjugation strategy.[8][9] The process involves the reduction of interchain disulfide bonds within the antibody, followed by conjugation with a maleimide-activated Deruxtecan-linker construct.[10][11] The linker, often a tetrapeptide like Gly-Gly-Phe-Gly (GGFG), is designed to be stable in circulation and selectively cleaved by lysosomal enzymes within the target cancer cells.[4][12]

This document provides a detailed protocol for the conjugation of **(1R)-Deruxtecan** to a monoclonal antibody, along with methodologies for the characterization of the resulting ADC.

Experimental Protocols



Part 1: Conjugation of Deruxtecan to the Antibody

This protocol is designed for conjugating a maleimide-activated Deruxtecan-linker to an IgG antibody to achieve a high drug-to-antibody ratio (DAR ~8). The procedure involves two main steps: the reduction of the antibody's interchain disulfide bonds and the subsequent conjugation with the Deruxtecan-linker.

Materials and Reagents:

- Monoclonal antibody (IgG)
- Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
- Maleimide-activated Deruxtecan-linker (e.g., Mc-GGFG-DXd with a maleimide group)
- Conjugation Buffer: 50 mM PBS, 10 mM EDTA, pH 7.5
- · Quenching Solution: N-Acetyl-L-cysteine (NAC) in water
- Purification columns (e.g., NAP-5 desalting columns)
- Histidine buffer (for elution): 20 mM histidine, 5.5% trehalose, pH 5.2
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

- Antibody Preparation and Buffer Exchange:
 - Dissolve the lyophilized antibody in high-purity water.
 - Perform a buffer exchange into the Conjugation Buffer to a final antibody concentration of 10 mg/mL.[12] This can be achieved using centrifugal filter units or dialysis.
- Reduction of Antibody Disulfide Bonds:
 - Add a 5-fold molar excess of TCEP-HCl to the antibody solution.[13]



- Incubate the mixture at 37°C for 1.5 hours with gentle stirring to reduce the interchain disulfide bonds.[4][13]
- Conjugation Reaction:
 - Prepare a 10 mM stock solution of the maleimide-activated Deruxtecan-linker in anhydrous DMSO or DMF.[14]
 - Add a 10-fold molar excess of the Deruxtecan-linker solution to the reduced antibody.[13]
 - If necessary, add a small volume of a co-solvent like DMA (up to 8% v/v) to improve solubility.[13]
 - Incubate the reaction mixture for 1 hour at 20°C with gentle stirring.[13]
- Quenching the Reaction:
 - To quench any unreacted maleimide groups, add a 25-fold molar excess of N-Acetyl-Lcysteine (NAC).[13]
 - Incubate for an additional 25 minutes at 20°C.[13]
- Purification of the ADC:
 - Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other small molecules.[10][15] Desalting columns such as NAP-5 are suitable for this purpose.
 - Elute the purified ADC with a buffer suitable for storage, such as the Histidine buffer.[13]

Part 2: Characterization of the Deruxtecan ADC

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[16][17] This allows for the determination of the DAR and the distribution of different drug-loaded species.



Materials and Reagents:

- HIC column (e.g., TSKgel Butyl-NPR)
- Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
- Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
- HPLC system with a UV detector

Procedure:

- Equilibrate the HIC column with a mixture of Mobile Phase A and B.
- Inject the purified ADC sample.
- Elute with a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
- Monitor the absorbance at 280 nm.
- The different peaks correspond to species with different numbers of conjugated Deruxtecan molecules (DAR 0, 2, 4, 6, 8, etc.).
- Calculate the average DAR by the weighted average of the peak areas.[14]
- 2. Analysis of Aggregates and Fragments by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size, allowing for the quantification of high molecular weight species (aggregates) and low molecular weight species (fragments).[18][19]

Materials and Reagents:

- SEC column (e.g., Agilent AdvanceBio SEC 200 Å)[18]
- Mobile Phase: 50 mM Sodium Phosphate, 200 mM NaCl, pH 7.0[18]
- UHPLC or HPLC system with a UV detector



Procedure:

- Equilibrate the SEC column with the Mobile Phase.
- Inject the purified ADC sample.
- Elute under isocratic conditions.
- · Monitor the absorbance at 280 nm.
- The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates and later eluting peaks represent fragments.
- 3. Intact Mass Analysis and DAR Confirmation by Mass Spectrometry (MS)

Native mass spectrometry is essential for accurately measuring the molecular weight of the intact ADC and confirming the DAR, as the non-covalent association of the antibody chains is preserved.[1]

Instrumentation:

- UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap Exploris 240). [1][20]
- SEC column for online buffer exchange (e.g., Thermo Scientific MAbPac SEC-1).[1]

Procedure:

- Desalt the ADC sample online using the SEC column with a volatile mobile phase such as ammonium acetate.
- Introduce the sample into the mass spectrometer under native conditions.
- Acquire the mass spectrum.
- Deconvolute the spectrum to determine the mass of the different ADC species.



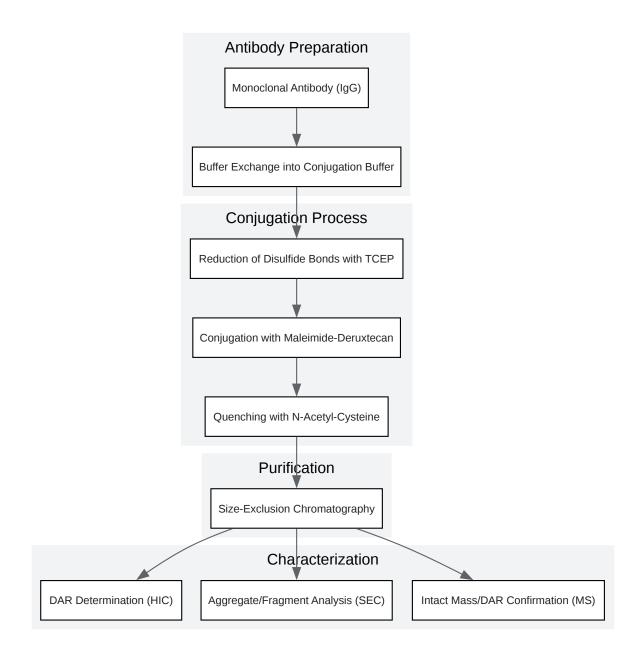
• The mass difference between the unconjugated antibody and the ADC species can be used to confirm the number of conjugated drug-linker molecules and calculate the average DAR.

Quantitative Data Summary

Parameter	Method	Typical Value/Result	Reference(s)
Average Drug-to- Antibody Ratio (DAR)	HIC, Native MS	7.74 - 7.97	[1]
Major ADC Species	Native MS	DAR 8 (>95%)	[8]
Minor ADC Species	Native MS	DAR 6 (~5%)	[1]
Intact Mass (Main Glycoform with DAR 8)	Native MS	~156,339 Da	[1][8]
Conjugation Site Occupancy	Peptide Mapping	>95% on specific cysteine residues	[1]
Pharmacokinetic Parameter (Clearance in mice)	In vivo studies	23.7–33.2 mL/min/kg for T-DXd	[21]
Pharmacokinetic Parameter (Half-life in mice)	In vivo studies	2.9–4.5 days for T- DXd	[21]

Visualizations Experimental Workflow



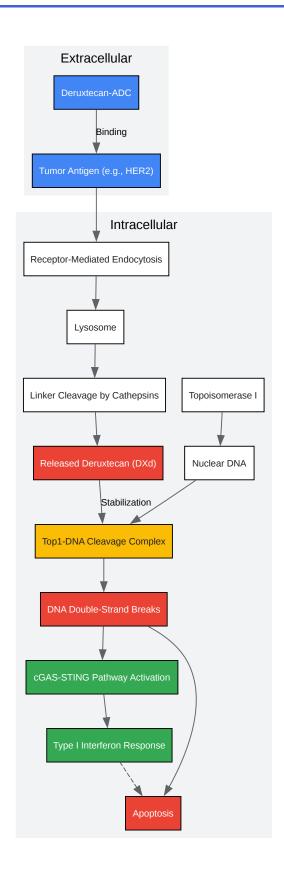


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Caption: Workflow for Deruxtecan-Antibody Conjugation and Characterization.

Mechanism of Action and Signaling Pathway





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Caption: Intracellular signaling pathway of Deruxtecan-based ADCs.



Conclusion

The protocol outlined provides a robust framework for the synthesis and characterization of Deruxtecan-based antibody-drug conjugates. The cysteine-directed conjugation method allows for the production of homogeneous ADCs with a high drug-to-antibody ratio, a key feature of this class of therapeutics.[8] Comprehensive analytical characterization using a combination of HIC, SEC, and native mass spectrometry is crucial to ensure the quality, consistency, and desired properties of the final ADC product.[9][22] Understanding the mechanism of action, including the activation of immune pathways like cGAS-STING, provides further insight into the therapeutic potential of these powerful anti-cancer agents.[13]

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